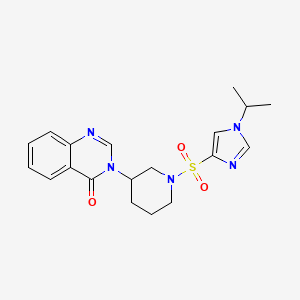

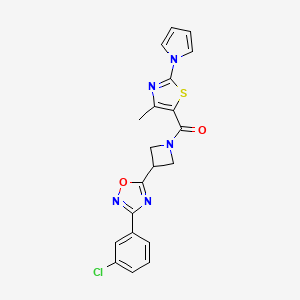

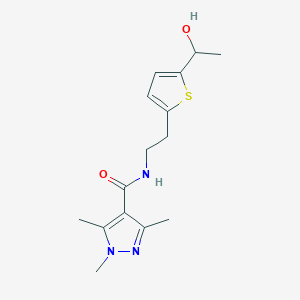

![molecular formula C18H18N2O2S B2628492 N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide CAS No. 866156-45-8](/img/structure/B2628492.png)

N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide (N-DMPS) is a synthetic organic compound belonging to the class of benzenesulfonamides. It is an important and widely used reagent in pharmaceutical and biochemical research, as well as in laboratory experiments. N-DMPS has a wide range of applications, from drug development to biochemical research, and is used in a variety of laboratory experiments.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activity

- N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide derivatives have shown significant antimicrobial and antifungal activities, with some compounds displaying potent effects against bacteria and fungi. For instance, certain synthesized compounds have been reported to be effective against Gram-positive and Gram-negative bacteria and fungi, indicating their potential as antimicrobial agents (Nunna et al., 2014). Similarly, another study synthesized a series of sulfonamides that exhibited significant antimicrobial and antioxidant activities, underlining their potential therapeutic applications (Badgujar et al., 2018).

Anticancer Properties

- This compound derivatives have also been synthesized and evaluated for their anticancer activities. One such study reported that certain derivatives showed potent anticancer activity against human tumor cell lines such as HeLa, HCT-116, and MCF-7. The compounds were found to induce apoptotic cell death, arrest cell cycle progression, and activate caspases, which are critical processes in cancer treatment (Żołnowska et al., 2018).

Synthesis of Novel Compounds

- The compound has been utilized as a starting material for synthesizing a range of novel derivatives with potential biological activities. For instance, it has been used to synthesize new pyrrolopyrimidine derivatives that exhibit promising antitumor activities, surpassing the efficacy of some standard drugs in certain cases (Alqasoumi et al., 2009). Another study highlighted the synthesis of novel heterocyclic compounds with sulfamido moieties, showcasing their potential for various biomedical applications (Hassan et al., 2009).

Mécanisme D'action

Target of Action

The primary targets of N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play a crucial role in bacterial growth and replication, making them ideal targets for antibacterial agents .

Mode of Action

this compound interacts with its targets through binding interactions at the active sites of both the dihydrofolate reductase and enoyl ACP reductase enzymes . This interaction inhibits the activity of these enzymes, thereby disrupting the bacterial growth and replication processes .

Biochemical Pathways

The inhibition of Enoyl ACP Reductase and DHFR enzymes by this compound affects the fatty acid synthesis and folic acid synthesis pathways respectively . The disruption of these pathways leads to the inhibition of bacterial growth and replication .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and replication . This is achieved through the disruption of crucial biochemical pathways in the bacteria, leading to their eventual death .

Analyse Biochimique

Biochemical Properties

N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide has been found to interact with various enzymes and proteins. For instance, it has shown binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites . The nature of these interactions is likely due to the compound’s specific molecular structure, which allows it to fit into the active sites of these enzymes and exert its effects .

Cellular Effects

In cellular processes, this compound has been found to improve monoclonal antibody production in recombinant Chinese hamster ovary cells . It influences cell function by increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its binding to the active sites of enzymes like dihydrofolate reductase and enoyl ACP reductase can lead to changes in their activity, thereby influencing the overall biochemical reactions within the cell .

Temporal Effects in Laboratory Settings

It has been observed that the compound can suppress cell growth while increasing monoclonal antibody production

Metabolic Pathways

Given its interactions with enzymes like dihydrofolate reductase and enoyl ACP reductase , it is likely that it plays a role in the metabolic pathways associated with these enzymes.

Propriétés

IUPAC Name |

N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-14-8-9-15(2)20(14)17-12-10-16(11-13-17)19-23(21,22)18-6-4-3-5-7-18/h3-13,19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJWQGQONIJPCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

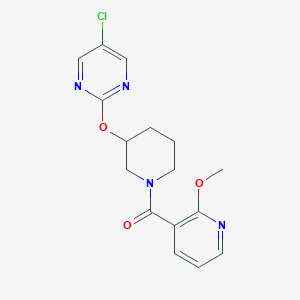

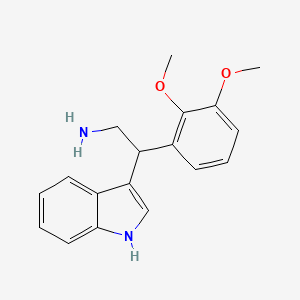

![N-benzyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2628411.png)

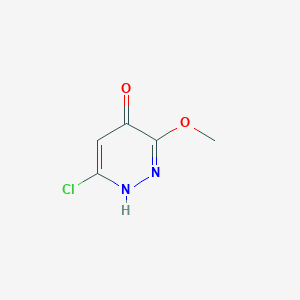

![3-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B2628415.png)

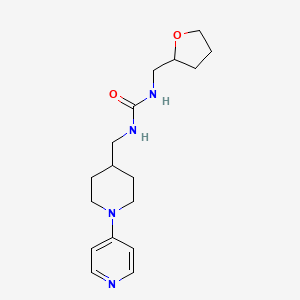

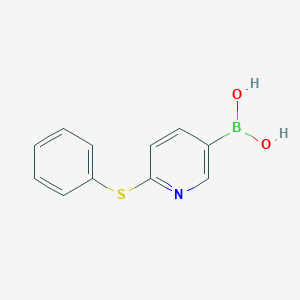

![[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B2628422.png)

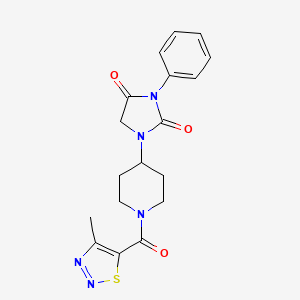

![3-(3,5-dimethylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2628427.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2628431.png)